beta-Alitame

Sweetener potency Dipeptide sweeteners Sucrose equivalence

beta-Alitame (CAS 86029-27-8) is the critical β-aspartyl isomer impurity of alitame, absolutely essential for analytical laboratories performing stability-indicating HPLC assays and forced degradation studies. Unlike generic alitame, this isomer is mandatory for method validation and impurity profiling per pharmacopoeia guidelines. Its pH 5–8 stability window and phenylalanine-free composition (no PKU labeling required) make it irreplaceable for neutral-pH formulation R&D. Procure only >98% purity reference standard to ensure robust, audit-ready analytical data packages and avoid costly reformulation risks.

Molecular Formula C14H25N3O4S
Molecular Weight 331.43
CAS No. 86029-27-8
Cat. No. B606043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Alitame
CAS86029-27-8
Synonymsbeta-Alitame
Molecular FormulaC14H25N3O4S
Molecular Weight331.43
Structural Identifiers
SMILESC[C@@H](NC(=O)C[C@H](N)C(=O)O)C(=O)NC1C(C)(C)SC1(C)C
InChI1S/C14H25N3O4S/c1-7(16-9(18)6-8(15)11(20)21)10(19)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,18)(H,17,19)(H,20,21)/t7-,8+/m1/s1
InChIKeyMNLYOQSORQULQQ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





beta-Alitame (CAS 86029-27-8) for Procurement: High-Potency Dipeptide Sweetener Specifications and Selection Context


beta-Alitame (CAS 86029-27-8) is the beta-aspartyl isomer of alitame, a second-generation, non-nutritive dipeptide sweetener developed by Pfizer Central Research and first synthesized in 1979 [1]. The compound is composed of L-aspartic acid and D-alanine linked to a terminal N-substituted tetramethylthietanyl-amine moiety [2]. It exhibits sweetness approximately 2000 times that of sucrose (10 times that of aspartame) and has a molecular weight of 331.43 g/mol [3]. Alitame is currently approved for food use in several jurisdictions including Australia, Mexico, New Zealand, and China, though not in the United States or European Union [2].

beta-Alitame (CAS 86029-27-8) in Application: Why Aspartame, Neotame, and Sucralose Are Not Direct Substitutes


Despite sharing the aspartic acid backbone with other dipeptide sweeteners, alitame and its beta-isomer are not interchangeable with in-class alternatives such as aspartame, neotame, or sucralose in formulation and stability-sensitive applications. Alitame's terminal amide group (2,2,4,4-tetramethyl-3-thietanyl) confers distinct physicochemical and stability characteristics that fundamentally alter its behavior in aqueous systems [1]. Specifically, alitame exhibits a divergent pH-stability profile with maximum stability at pH 5–8, whereas aspartame is most stable at pH 3–5 and degrades more rapidly with increasing pH [2]. Additionally, alitame does not contain phenylalanine, eliminating the requirement for phenylketonuria (PKU) warning labeling that is mandatory for aspartame-containing products [3]. These differences in pH stability, thermal tolerance, and amino acid composition preclude generic substitution without reformulation, revalidation of shelf-life, and reassessment of labeling compliance. The quantitative dimensions of these differential characteristics are detailed in Section 3.

beta-Alitame (CAS 86029-27-8) Procurement Evidence Guide: Comparative Performance Data Against Key Sweetener Benchmarks


Sweetness Potency: beta-Alitame Provides 10× Greater Sweetening Efficiency Than Aspartame

beta-Alitame (and the alitame sweetener family) demonstrates sweetness potency approximately 2000 times that of sucrose, which corresponds to roughly 10 times the sweetness potency of aspartame (which is approximately 200 times sweeter than sucrose) [1]. This potency advantage is attributed to the unique terminal amide group (2,2,4,4-tetramethyl-3-thietanyl), which increases steric and lipophilic bulk relative to the phenylalanine methyl ester terminus found in aspartame [2].

Sweetener potency Dipeptide sweeteners Sucrose equivalence

Thermal and Acidic Stability: Alitame Half-Life Approximately 2× That of Aspartame Under Hot or Acidic Conditions

Alitame exhibits a half-life under hot or acidic conditions that is approximately twice as long as that of aspartame [1]. This enhanced stability is attributed to the tetramethylthietanyl-amine moiety, which confers superior resistance to hydrolysis relative to the phenylalanine methyl ester group present in aspartame [2]. At ambient temperature within the pH range of 5–8, alitame remains completely stable for over one year; stability decreases at acidic pH (2–4), yet even under these adverse conditions, its half-life remains twice that of aspartame [3].

Sweetener stability Half-life Thermal degradation pH stability

pH Stability Profile: Alitame Optimally Stable at pH 5–8, Whereas Aspartame Peak Stability Occurs at pH 3–5

Alitame demonstrates a fundamentally different pH-stability profile compared to aspartame. Alitame exhibits maximum stability in buffer solutions at pH 5 and above, remaining completely stable for over one year at ambient temperature within the pH range of 5–8 [1]. In contrast, aspartame's stability is greatest in the pH range of 3 to 5 and decreases with increasing pH [2]. This divergent profile is documented in EP0418371B1 (Pfizer patent) which states: 'Alitame has been found to be much more stable in buffer solutions at pH's of 5 and above, whereas aspartame's stability is greatest in the pH ranges of 3 to 5, and decreases with increasing pH' [2].

pH stability Buffer stability Aqueous degradation Food formulation

Phenylalanine Content: Alitame Is Phenylalanine-Free, Eliminating PKU Labeling Requirements Applicable to Aspartame

Unlike aspartame, which contains phenylalanine as a structural component (L-aspartyl-L-phenylalanine methyl ester), alitame does not contain phenylalanine in its molecular structure [1]. Alitame is composed of L-aspartic acid and D-alanine with a terminal N-substituted tetramethylthietanyl-amine moiety [2]. This compositional difference has direct regulatory and labeling implications: products containing aspartame must carry a phenylketonuria (PKU) warning statement in jurisdictions such as the United States and European Union, whereas alitame-containing products do not trigger this mandatory labeling requirement [1].

Phenylketonuria PKU Food labeling Amino acid composition

Chewing Gum Formulation: Alitame Stability in Wax-Free Chewing Gum at 0.005%–0.2% w/w Loading

Patent EP0418371B1 (Pfizer) specifies that alitame is effective as a sweetener in chewing gum compositions when present in an amount from 0.005% to 0.2% by weight of the gum [1]. The patent further discloses an unexpected finding: while alitame is generally more stable than aspartame in aqueous solutions and was expected to be more stable in chewing gum, the presence of wax in the gum formulation adversely affects alitame stability. The patent thus teaches a method comprising exclusion of substantial wax from any portion of the chewing gum containing alitame to avoid substantial degradation [1]. This contrasts with aspartame-containing chewing gum formulations, which require pH optimization (pH 5.0–7.0) and avoidance of calcium carbonate fillers to maintain stability [1].

Chewing gum Confectionery Long-lasting sweetness Formulation stability

Ambient Storage Stability: beta-Alitame Powder Stable at -20°C for 3 Years; Alitame Stable at Ambient pH 5–8 for >1 Year

Storage specifications from commercial suppliers indicate that beta-Alitame powder should be stored at -20°C for long-term use (months to years), with a reported stability of 3 years at -20°C in powder form . For alitame generally, aqueous solutions remain completely stable for over 1 year at ambient temperature within the pH range of 5–8 [1]. At dry, room temperature conditions, alitame is stable, though degradation occurs at elevated temperatures or when in solution at low pH, proceeding via a one-stage process to aspartic acid and alanine amide, with potential formation of the beta-aspartyl isomer (beta-Alitame) as an intermediate degradation product .

Storage stability Shelf-life Powder stability Long-term storage

beta-Alitame (CAS 86029-27-8): Evidence-Based Research and Industrial Application Scenarios


Baked Goods and Thermally Processed Foods Requiring High-Temperature Stability

Alitame is more stable than aspartame at high temperatures, making it more suited for baked foods [1]. Based on the 2× half-life advantage under hot conditions documented in Section 3, alitame can be procured for formulation development in baked products (cookies, cakes, pastries), heat-pasteurized beverages, and other thermally processed foods where aspartame would undergo unacceptable sweetness loss during processing. The pH 5–8 optimal stability window further supports use in baked goods, which typically exhibit neutral to slightly alkaline pH profiles.

Neutral-pH Beverages and Dairy-Based Products (pH 5–8)

Alitame's optimal stability at pH 5–8, contrasted with aspartame's pH 3–5 stability window, positions alitame for procurement in neutral-pH product categories including milk-based beverages, dairy desserts, liquid nutritional supplements, and certain pharmaceutical oral suspensions. In these applications, aspartame would require pH adjustment or protective encapsulation to prevent degradation, whereas alitame maintains >1 year stability at ambient temperature without such interventions [1]. Note that acidic beverages (pH <4.0) sweetened with alitame may develop off-flavor during long-term storage, which can be mitigated by formulating with edetic acid or its food-acceptable salts [2].

Chewing Gum and Confectionery with Extended Sweetness Duration

Patent EP0418371B1 provides validated formulation parameters for alitame in chewing gum: 0.005%–0.2% by weight loading in a wax-free gum base to avoid alitame degradation [1]. This evidence supports procurement of alitame for chewing gum and related confectionery development, particularly where long-lasting sweetness perception is desired. Unlike aspartame formulations that require pH buffering and calcium carbonate filler avoidance, alitame formulations require wax exclusion—a distinct and manageable constraint for manufacturers with wax-free gum base capabilities.

PKU-Sensitive Consumer Products and Clean-Label Positioning

Because alitame contains no phenylalanine, products sweetened with alitame do not require phenylketonuria (PKU) warning labeling [1]. This enables procurement for product lines targeting PKU-aware consumer segments or jurisdictions with stringent PKU labeling mandates, and supports 'no phenylalanine' or 'PKU-friendly' marketing claims where permitted by local regulations. This compositional advantage is structural and inherent to the alitame molecule, not formulation-dependent.

Laboratory Reference Standard for Alitame Degradation and Impurity Profiling Studies

beta-Alitame (CAS 86029-27-8) is identified as a major impurity found in alitame preparations and is formed as the beta-aspartyl isomer during alitame degradation [1]. Procurement of purified beta-Alitame is therefore essential for analytical laboratories conducting HPLC method development, forced degradation studies, stability-indicating assay validation, and quality control of alitame-containing products. The powder storage stability specification (3 years at -20°C) [2] supports laboratory inventory planning for reference standard materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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